molecular formula C8H16O2 B095155 (Hexyloxy)acetaldehyde CAS No. 17597-96-5

(Hexyloxy)acetaldehyde

Cat. No.: B095155
CAS No.: 17597-96-5
M. Wt: 144.21 g/mol
InChI Key: NNBJGVGKBIFRHE-UHFFFAOYSA-N
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Description

(Hexyloxy)acetaldehyde (CAS# 68133-72-2) is an oxygenated organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. Structurally, it consists of an acetaldehyde backbone (CH₃CHO) modified by a hexyloxy group (-O-C₆H₁₃) at the aldehyde carbon, forming an ether-aldehyde hybrid.

Key characteristics include:

  • Functional groups: Aldehyde (-CHO) and ether (-O-).
  • Synonym: Acetaldehyde, ((3Z)-3-hexenyloxy)- (indicating a cis-configuration in the hexenyl chain).

Properties

CAS No.

17597-96-5

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-hexoxyacetaldehyde

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-7-10-8-6-9/h6H,2-5,7-8H2,1H3

InChI Key

NNBJGVGKBIFRHE-UHFFFAOYSA-N

SMILES

CCCCCCOCC=O

Canonical SMILES

CCCCCCOCC=O

Other CAS No.

17597-96-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between (Hexyloxy)acetaldehyde and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₈H₁₄O₂ 142.20 Aldehyde, ether Hexyloxy group attached to aldehyde
Acetaldehyde C₂H₄O 44.05 Aldehyde Simplest aldehyde (CH₃CHO)
Hexyl acetate C₈H₁₆O₂ 144.21 Ester Acetic acid esterified with hexanol
Methoxyacetaldehyde C₃H₆O₂ 74.08 Aldehyde, ether Methoxy group (-OCH₃) attached to CH₃CHO
Hexaldehyde C₆H₁₂O 100.16 Aldehyde Linear hexyl chain terminating in -CHO

Reactivity and Stability

  • This compound: The ether group may reduce reactivity compared to unmodified acetaldehyde. However, the aldehyde group remains susceptible to nucleophilic addition and oxidation. No specific reactivity data are provided, but analogous aldehydes (e.g., acetaldehyde) react violently with strong acids, bases, and oxidizing agents .
  • Acetaldehyde : Highly reactive; undergoes polymerization, oxidation (to acetic acid), and condensation reactions. Reacts explosively with ammonia, halogens, and peroxides .
  • Hexyl acetate: As an ester, it is relatively stable under neutral conditions but hydrolyzes in acidic or alkaline environments to hexanol and acetic acid .
  • Methoxyacetaldehyde : Similar to this compound but with a shorter methoxy chain, likely increasing volatility and reducing hydrophobicity .

Environmental Impact

  • Acetaldehyde : Contributes to atmospheric VOC levels; forms artifacts in ozone-rich environments (e.g., Teflon tubing interactions) .
  • This compound: No direct data, but its persistence and biodegradability depend on the hexyl chain’s hydrophobicity and ether linkage stability.
  • Hexyl acetate : Likely low environmental risk due to ester hydrolysis in water .

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